molecular formula C10H8F2N4O3 B12985378 1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B12985378
M. Wt: 270.19 g/mol
InChI Key: IXCRABFIPHWCSK-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoromethoxy group, a nitrophenyl group, and a triazole ring. The incorporation of fluorine atoms often enhances the biological activity and stability of the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-4-nitroaniline with methyl hydrazine under suitable conditions to form the triazole ring. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often include the recycling of reagents and optimization of reaction conditions to minimize waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The nitrophenyl group contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns.

Properties

Molecular Formula

C10H8F2N4O3

Molecular Weight

270.19 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-4-nitrophenyl]-3-methyl-1,2,4-triazole

InChI

InChI=1S/C10H8F2N4O3/c1-6-13-5-15(14-6)8-3-2-7(16(17)18)4-9(8)19-10(11)12/h2-5,10H,1H3

InChI Key

IXCRABFIPHWCSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])OC(F)F

Origin of Product

United States

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